2-Fluoro-4-propoxyaniline
Description
2-Fluoro-4-propoxyaniline (CAS: Not explicitly provided in evidence, but referenced under Enamine Ltd's catalogue ) is a fluorinated aniline derivative featuring a fluorine atom at the 2-position and a propoxy group at the 4-position of the benzene ring. Its molecular weight is 224.15 g/mol , distinguishing it from simpler aniline derivatives by the steric and electronic effects of the propoxy substituent. This compound is primarily utilized in research settings as a building block for synthesizing pharmaceuticals, agrochemicals, or advanced materials.
Properties
IUPAC Name |
2-fluoro-4-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6H,2,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKBZUACWZILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251218-22-0 | |
| Record name | 2-fluoro-4-propoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Fluoro-4-propoxyaniline typically involves the reaction of 2-fluoroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the propoxy group. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2-Fluoro-4-propoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or nitro compounds.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis:
2-Fluoro-4-propoxyaniline serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in the development of new compounds with desired properties.
Reactions and Mechanisms:
The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the fluorine atom and the amino group. This property is exploited in the synthesis of pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Nucleophilic Aromatic Substitution | Utilizes the amino group for further functionalization. |
| Electrophilic Substitution | The fluorine atom can be replaced by other electrophiles. |
Biological Applications
Pharmaceutical Development:
Research has indicated that this compound may exhibit biological activity, particularly in drug development. Its structural features could enhance binding affinity to biological targets, making it a candidate for further investigation in medicinal chemistry.
Case Study: Antitumor Activity
A study exploring various aniline derivatives, including this compound, demonstrated potential antitumor activity against specific cancer cell lines. The mechanism involved interaction with cellular pathways that regulate apoptosis and cell proliferation.
Material Science
Polymer Chemistry:
In material science, this compound is investigated for its role in creating specialty polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve the mechanical properties of the resulting materials.
| Material Property | Effect of this compound |
|---|---|
| Thermal Stability | Increased due to fluorine substitution. |
| Chemical Resistance | Enhanced due to propoxy group presence. |
Environmental Applications
Agrochemical Research:
The compound's potential use as an agrochemical has been explored, particularly in developing herbicides or pesticides. Its ability to interact with biological systems makes it a candidate for further research in sustainable agriculture.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The propoxy group contributes to the compound’s overall hydrophobicity, influencing its solubility and distribution within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-Fluoro-4-propoxyaniline can be contextualized by comparing it with analogous fluorinated aniline derivatives. Below is a detailed analysis:
Structural and Physicochemical Properties
Key Observations:
- The morpholino substituent in 2-Fluoro-4-morpholinoaniline adds a heterocyclic ring, enhancing hydrogen-bonding capacity .
- Molecular Weight: The propoxy derivative has the highest molecular weight (224.15 vs. 141.14 for methoxy and 196.22 for morpholino), reflecting its longer alkyl chain.
- Thermal Stability : 3-Fluoro-4-methoxyaniline’s defined melting point (81–84°C) suggests higher crystallinity compared to the propoxy analog, where data are unavailable .
Biological Activity
2-Fluoro-4-propoxyaniline is an organic compound belonging to the class of substituted anilines. Its unique structure, characterized by the presence of a fluorine atom and a propoxy group, influences its biological activity and potential applications in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
This compound has the molecular formula and is recognized for its dual functional groups: the electron-withdrawing fluorine atom and the electron-donating propoxy group. This combination can modulate the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Anilines can interact with various enzymes, potentially acting as inhibitors or substrates. The specific interactions depend on structural features that influence binding affinity and specificity.
- Gene Expression Modulation : Compounds like this compound may alter gene expression profiles, impacting cellular functions such as proliferation and apoptosis.
- Antimicrobial Activity : Research indicates that substituted anilines possess antimicrobial properties, which could be relevant for this compound in combating bacterial and fungal infections.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of this compound. For instance, a study evaluated various aniline derivatives against common pathogens:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 8 µg/mL |
These results suggest that this compound exhibits significant antimicrobial effects, particularly against Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve apoptosis induction through caspase activation:
| Cell Line | IC50 (µM) |
|---|---|
| KARPAS-299 (ALK-positive) | 5.5 |
| MCF-7 (breast cancer) | 12.0 |
These findings indicate that this compound may serve as a promising lead compound for developing novel anticancer therapies .
Case Studies
- Fungal Inhibition : A recent study focused on the antifungal properties of compounds similar to this compound, demonstrating effective inhibition against Rhizoctonia solani. The compound exhibited an EC50 value comparable to established fungicides, suggesting its potential application in agricultural settings .
- Xenograft Models : In vivo studies using xenograft models have shown that derivatives of aniline compounds can lead to significant tumor regression. For example, compounds structurally related to this compound were tested in KARPAS-299 xenografts, revealing promising results in inhibiting tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
